molecular formula C13H15N3O B7509799 N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7509799
M. Wt: 229.28 g/mol
InChI Key: IPAJENKLIFGCSR-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as CP-544326, is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is primarily expressed in the central nervous system and has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. CP-544326 has shown promise as a therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide acts as a selective antagonist of the α7nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. By blocking the activity of this receptor, N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is thought to reduce the excessive activation of neural circuits that underlie the symptoms of neurological disorders.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and inflammation, it has been shown to reduce the levels of certain neurotransmitters, including dopamine and glutamate, in the brain. It has also been shown to increase the levels of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its high selectivity for the α7nAChR. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Future Directions

There are a number of future directions for research on N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders, particularly Alzheimer's disease, schizophrenia, and autism spectrum disorder. Further studies are needed to determine its safety and efficacy in humans, as well as to investigate its long-term effects. In addition, researchers are interested in exploring the role of the α7nAChR in other physiological processes, such as inflammation and immune function. Finally, there is ongoing research into the development of new compounds that target the α7nAChR, with the goal of improving the efficacy and safety of these agents.

Synthesis Methods

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is typically synthesized using a multi-step process involving the coupling of various chemical intermediates. The first step involves the formation of 4-chloro-5-methylimidazole-2-carboxylic acid, which is then coupled with cyclopropylmethylamine to form the desired product. This intermediate is then further modified to yield N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide. The synthesis of N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. It has also been shown to improve sensory processing and reduce repetitive behaviors in animal models of autism spectrum disorder. In addition, N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been investigated as a potential treatment for schizophrenia, with promising results in animal models.

properties

IUPAC Name

N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-3-2-4-12-15-11(8-16(9)12)13(17)14-7-10-5-6-10/h2-4,8,10H,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAJENKLIFGCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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